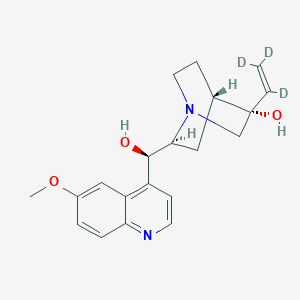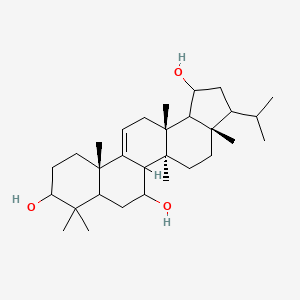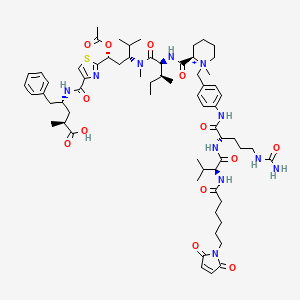
MC-VC(S)-PABQ-Tubulysin M
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-VC(S)-PABQ-Tubulysin M is a synthetic compound used in the development of antibody-drug conjugates (ADCs). It is composed of Tubulysin M, a potent cytotoxic agent that inhibits tubulin polymerization, and a cleavable linker, MC-VC(S)-PABQ, which facilitates the release of the active drug within target cells. This compound is particularly significant in cancer research and therapy due to its ability to selectively target and kill cancer cells while minimizing damage to healthy tissues .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-VC(S)-PABQ-Tubulysin M involves multiple steps, starting with the preparation of the cleavable linker MC-VC(S)-PABQ. This linker is synthesized through a series of chemical reactions, including the coupling of valine-citrulline with p-aminobenzyl carbamate (PABC). The final step involves conjugating Tubulysin M to the linker under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the synthesis and ensure the quality of the compound .
化学反应分析
Types of Reactions
MC-VC(S)-PABQ-Tubulysin M undergoes several types of chemical reactions, including:
Cleavage Reactions: The cleavable linker MC-VC(S)-PABQ is designed to be cleaved by specific enzymes within target cells, releasing Tubulysin M.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the linker and release of the active drug
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Enzymes: Such as cathepsin B, which cleaves the linker within target cells.
Acids and Bases: Used to induce hydrolysis reactions.
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile, used in the synthesis and purification processes
Major Products Formed
The major product formed from the cleavage of this compound is Tubulysin M, which exerts its cytotoxic effects by inhibiting tubulin polymerization and disrupting microtubule dynamics .
科学研究应用
MC-VC(S)-PABQ-Tubulysin M has a wide range of scientific research applications, including:
Cancer Therapy: Used in the development of ADCs for targeted cancer therapy, allowing for selective delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues
Drug Development: Serves as a model compound for studying the design and optimization of ADCs and other targeted therapies.
Biological Research: Used to study the mechanisms of tubulin polymerization and microtubule dynamics.
作用机制
MC-VC(S)-PABQ-Tubulysin M exerts its effects through the following mechanism:
Targeting: The ADC containing this compound binds to specific antigens on the surface of target cells.
Internalization: The ADC is internalized by the target cell through endocytosis.
Cleavage: The cleavable linker MC-VC(S)-PABQ is cleaved by intracellular enzymes, releasing Tubulysin M.
Cytotoxicity: Tubulysin M inhibits tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis
相似化合物的比较
MC-VC(S)-PABQ-Tubulysin M is unique compared to other similar compounds due to its specific cleavable linker and potent cytotoxic agent. Similar compounds include:
Monomethyl Auristatin E (MMAE): Another tubulin inhibitor used in ADCs, but with a different linker and mechanism of action
Maytansinoids: A class of tubulin inhibitors used in ADCs, but with different chemical structures and linkers.
This compound stands out due to its specific linker design, which allows for efficient release of the active drug within target cells, enhancing its therapeutic potential .
属性
分子式 |
C66H96N11O13S+ |
|---|---|
分子量 |
1283.6 g/mol |
IUPAC 名称 |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-1-methylpiperidin-1-ium-2-carbonyl]amino]-3-methylpentanoyl]-methylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C66H95N11O13S/c1-11-42(6)58(64(86)75(9)51(40(2)3)37-53(90-44(8)78)63-72-50(39-91-63)60(83)70-48(35-43(7)65(87)88)36-45-21-14-12-15-22-45)74-61(84)52-24-17-19-34-77(52,10)38-46-26-28-47(29-27-46)69-59(82)49(23-20-32-68-66(67)89)71-62(85)57(41(4)5)73-54(79)25-16-13-18-33-76-55(80)30-31-56(76)81/h12,14-15,21-22,26-31,39-43,48-49,51-53,57-58H,11,13,16-20,23-25,32-38H2,1-10H3,(H8-,67,68,69,70,71,73,74,79,82,83,84,85,87,88,89)/p+1/t42-,43-,48+,49-,51+,52+,53+,57-,58-,77?/m0/s1 |
InChI 键 |
OWARBGQOUIOHOW-DAJRUHBHSA-O |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
规范 SMILES |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


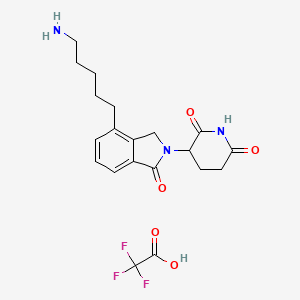
![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)

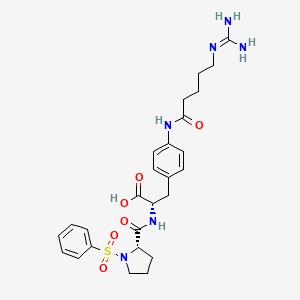
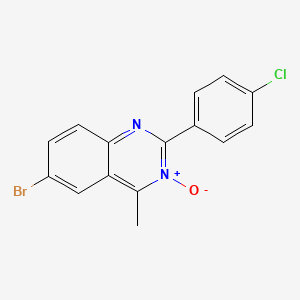

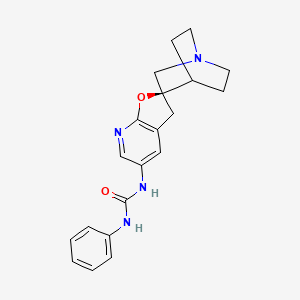
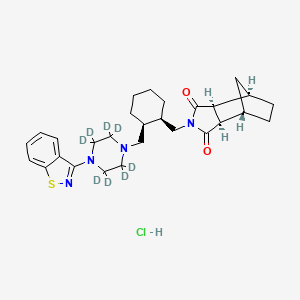

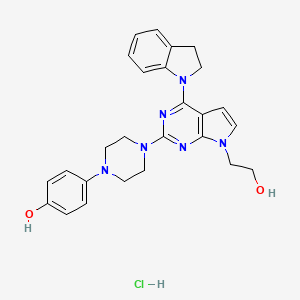
![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)
